3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and may include continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-2-(trifluoromethyl)pyridine
- 3-nitro-4-(trifluoromethyl)pyridine
- 3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the fused pyrrole-pyridine ring system. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-12-7-5(14(15)16)3-13-6(4)7/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWOBQJEKXPFST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215785 | |
Record name | 3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-43-7 | |
Record name | 3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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